molecular formula C7H9N3OS B12926398 4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl- CAS No. 87450-80-4

4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-

Cat. No.: B12926398
CAS No.: 87450-80-4
M. Wt: 183.23 g/mol
InChI Key: VCSXDLQXUYYGOC-UHFFFAOYSA-N
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Description

3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that features a fused ring system containing both thiazole and triazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in a suitable solvent like chloroform or ethanol .

Industrial Production Methods

While specific industrial production methods for 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolo[2,3-c][1,2,4]triazin-4-one derivatives.

Scientific Research Applications

3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its fused ring system, which combines the structural features of thiazole and triazine. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

87450-80-4

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

3,7-dimethyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C7H9N3OS/c1-4-3-10-6(11)5(2)8-9-7(10)12-4/h4H,3H2,1-2H3

InChI Key

VCSXDLQXUYYGOC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=O)C(=NN=C2S1)C

Origin of Product

United States

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